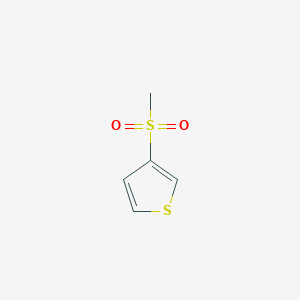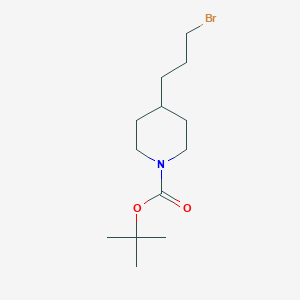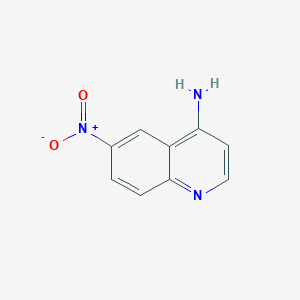
6-Nitro-4-quinolinamine
描述
6-Nitro-4-quinolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid with a molecular formula of C9H7N3O2. It is also known as 6-NQA and has been synthesized using various methods.
作用机制
The mechanism of action of 6-NQA is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
6-NQA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G2/M phase. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 6-NQA in lab experiments is its high purity. The synthesis method yields a product with a high degree of purity, which is essential for conducting accurate experiments. Another advantage is its potency. 6-NQA has been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases.
One of the limitations of using 6-NQA in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Therefore, it is essential to use caution when handling and using this compound in experiments.
未来方向
There are several future directions for the study of 6-NQA. One potential direction is the development of novel anti-cancer and anti-inflammatory drugs based on the structure of 6-NQA. Another direction is the study of the mechanism of action of 6-NQA to better understand its effects on cancer cells and inflammation. Additionally, the potential toxicity of 6-NQA needs to be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, 6-NQA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using several methods, and its scientific research applications include cancer research and inflammation. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments need to be considered. Finally, there are several future directions for the study of 6-NQA, including the development of novel drugs and the study of its mechanism of action.
合成方法
The synthesis of 6-NQA has been achieved using several methods, including the reaction of 2-chloro-3-nitropyridine with aniline, the reaction of 2-chloro-3-nitropyridine with ammonia, and the reaction of 2-chloro-3-nitropyridine with hydroxylamine. The most common method for synthesizing 6-NQA is the reaction of 2-chloro-3-nitropyridine with aniline in the presence of a catalyst such as palladium on carbon. This method yields a high purity product and is relatively simple.
科学研究应用
6-NQA has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that 6-NQA has potent anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
In addition to its anti-cancer properties, 6-NQA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
6-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFXYYKWSMVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313538 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-4-quinolinamine | |
CAS RN |
116632-55-4 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



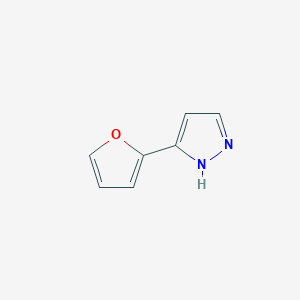
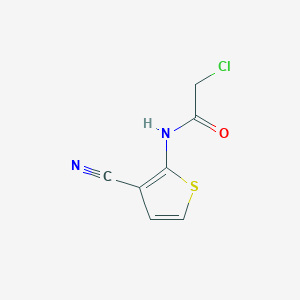
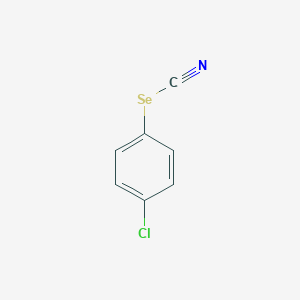
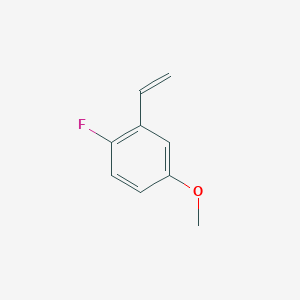
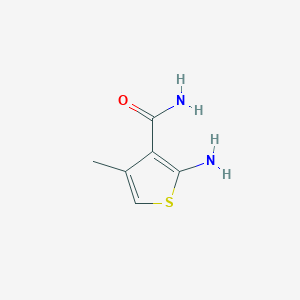
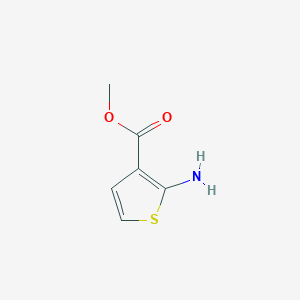
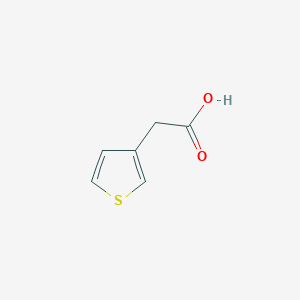
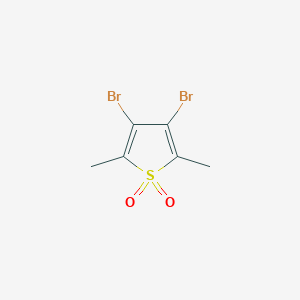
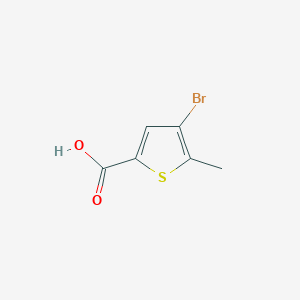
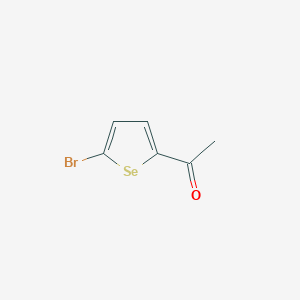
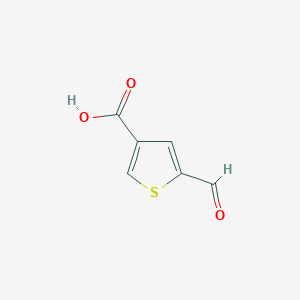
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
